molecular formula C12H14N2O3S B1432998 N-{4-[(1,1-dioxo-4,5-dihydro-1$l^{6}-thiophen-3-yl)amino]phenyl}acetamide CAS No. 1384431-27-9

N-{4-[(1,1-dioxo-4,5-dihydro-1$l^{6}-thiophen-3-yl)amino]phenyl}acetamide

Cat. No.: B1432998
CAS No.: 1384431-27-9
M. Wt: 266.32 g/mol
InChI Key: GFSCZXZJGILOMK-UHFFFAOYSA-N
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Description

N-{4-[(1,1-dioxo-4,5-dihydro-1$l^{6}-thiophen-3-yl)amino]phenyl}acetamide is a complex organic compound that features a thiophene ring with a dioxo group and an acetamide moiety

Mechanism of Action

Target of Action

Similar compounds have been found to inhibit enzymes , suggesting that this compound may also act by inhibiting specific enzymes in the body.

Mode of Action

It’s suggested that similar compounds can bind to their targets and inhibit their function . This compound might interact with its targets in a similar way, leading to changes in the biochemical processes within the cell.

Biochemical Pathways

It’s known that similar compounds can disrupt processes related to dna replication . This suggests that this compound might also affect DNA replication or other related pathways, leading to downstream effects on cell growth and division.

Result of Action

Based on the potential inhibition of enzymes and disruption of dna replication , it can be inferred that this compound might lead to changes in cell growth and division.

Biochemical Analysis

Biochemical Properties

N-{4-[(1,1-dioxo-4,5-dihydro-1$l^{6}-thiophen-3-yl)amino]phenyl}acetamide plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been reported to interact with KATP channels, which are involved in the regulation of insulin release from pancreatic beta cells . The compound’s sulfone group is crucial for its binding affinity and activity. Additionally, it may interact with AMPA receptors, influencing synaptic transmission and plasticity . These interactions highlight the compound’s potential in modulating key biochemical pathways.

Cellular Effects

This compound exerts various effects on different cell types and cellular processes. In pancreatic beta cells, it inhibits insulin release by activating KATP channels . This action can influence cell signaling pathways, particularly those involved in glucose metabolism and insulin secretion. In neuronal cells, the compound’s interaction with AMPA receptors can affect synaptic plasticity and neurotransmission . These cellular effects underscore the compound’s potential in regulating critical physiological processes.

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with specific biomolecules. The compound’s sulfone group plays a pivotal role in its binding affinity to KATP channels and AMPA receptors . By binding to KATP channels, it stabilizes the channel in an open state, leading to the inhibition of insulin release from pancreatic beta cells . Similarly, its interaction with AMPA receptors modulates synaptic transmission by influencing receptor activity . These binding interactions are fundamental to the compound’s biochemical and cellular effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can vary over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that the compound remains stable under controlled conditions, maintaining its activity over extended periods . Its degradation products may exhibit different biological activities, necessitating careful monitoring during long-term experiments

Dosage Effects in Animal Models

The effects of this compound in animal models are dose-dependent. At lower doses, the compound effectively modulates KATP channel activity, leading to the inhibition of insulin release . At higher doses, it may exhibit toxic or adverse effects, such as disrupting normal cellular functions and causing metabolic imbalances . These dosage effects highlight the importance of optimizing the compound’s concentration for therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate its metabolism and clearance from the body . The compound’s sulfone group is metabolized by specific enzymes, leading to the formation of various metabolites . These metabolic pathways are crucial for understanding the compound’s pharmacokinetics and potential therapeutic applications.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . The compound’s sulfone group facilitates its interaction with these transporters, influencing its localization and accumulation in target tissues . Understanding these transport mechanisms is essential for optimizing the compound’s delivery and efficacy in therapeutic applications.

Subcellular Localization

This compound exhibits specific subcellular localization patterns. It is directed to particular compartments or organelles within the cell, where it exerts its biological activity . Post-translational modifications and targeting signals play a crucial role in its subcellular localization . These localization patterns are vital for understanding the compound’s mechanism of action and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{4-[(1,1-dioxo-4,5-dihydro-1$l^{6}-thiophen-3-yl)amino]phenyl}acetamide typically involves the reaction of 4-aminophenylacetamide with a thiophene derivative under specific conditions. One common method includes the use of a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine. The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature.

Industrial Production Methods

Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for better control over reaction conditions and yields. The use of automated reactors and real-time monitoring can enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

N-{4-[(1,1-dioxo-4,5-dihydro-1$l^{6}-thiophen-3-yl)amino]phenyl}acetamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: Electrophilic substitution reactions can occur on the aromatic ring.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH4).

    Substitution: Halogenation using bromine or chlorination using thionyl chloride (SOCl2).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while reduction of a nitro group will produce an amine.

Scientific Research Applications

N-{4-[(1,1-dioxo-4,5-dihydro-1$l^{6}-thiophen-3-yl)amino]phenyl}acetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and inflammatory conditions.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{4-[(1,1-dioxo-4,5-dihydro-1$l^{6}-thiophen-3-yl)amino]phenyl}acetamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity

Properties

IUPAC Name

N-[4-[(1,1-dioxo-2,3-dihydrothiophen-4-yl)amino]phenyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O3S/c1-9(15)13-10-2-4-11(5-3-10)14-12-6-7-18(16,17)8-12/h2-5,8,14H,6-7H2,1H3,(H,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFSCZXZJGILOMK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)NC2=CS(=O)(=O)CC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-{4-[(1,1-dioxo-4,5-dihydro-1$l^{6}-thiophen-3-yl)amino]phenyl}acetamide
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N-{4-[(1,1-dioxo-4,5-dihydro-1$l^{6}-thiophen-3-yl)amino]phenyl}acetamide
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